molecular formula C21H27N5O3S B2923249 3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 2309312-64-7

3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2923249
CAS No.: 2309312-64-7
M. Wt: 429.54
InChI Key: USCYQEJCXHHWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a bicyclic core combining thiazole and pyrimidine rings. Its structure includes:

  • A piperidin-1-yl-2-oxoethyl side chain at position 3 of the thiazolo[3,2-a]pyrimidine core, enhancing solubility and enabling hydrogen bonding.
  • A 4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl substituent, introducing steric bulk and electronic modulation via the dimethylpyrimidine group.

Properties

IUPAC Name

3-[2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3S/c1-13-9-22-21-26(20(13)28)17(11-30-21)8-18(27)25-6-4-16(5-7-25)10-29-19-14(2)15(3)23-12-24-19/h9,12,16-17H,4-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCYQEJCXHHWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CCC(CC3)COC4=NC=NC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one is a thiazolo[3,2-a]pyrimidine derivative that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of the Compound

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multiple steps:

  • Formation of Thiazole Ring : The initial step often includes the cyclization of thiourea derivatives with appropriate carbonyl compounds or α-halo ketones.
  • Substitution Reactions : The introduction of various substituents can enhance biological activity and selectivity.
  • Final Product Isolation : The final compound is usually purified through crystallization or chromatography.

Recent studies have optimized these synthetic routes to improve yields and reduce reaction times, making it feasible to produce compounds like the one in a laboratory setting .

Biological Activities

The biological activity of this compound has been investigated across various domains:

Anticancer Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : Compounds have been shown to induce apoptosis and inhibit cell proliferation through various pathways including caspase activation and modulation of cell cycle regulators .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-23127.6Apoptosis induction
HeLa35.0Cell cycle arrest
A54940.0Inhibition of proliferation

Antimicrobial Properties

Thiazolo[3,2-a]pyrimidines have also demonstrated antimicrobial activity against a range of pathogens:

  • Bacterial Strains : Staphylococcus aureus, Escherichia coli.
  • Fungal Strains : Candida albicans.

Studies have shown that these compounds can disrupt microbial cell membranes and inhibit essential metabolic pathways .

Other Biological Activities

Further investigations have revealed additional pharmacological properties:

  • Anti-inflammatory Effects : Inhibiting pro-inflammatory cytokines.
  • Antiviral Activity : Potential against HIV and HSV due to interference with viral replication processes.
  • Neuroprotective Effects : Some derivatives have shown promise as acetylcholinesterase inhibitors, suggesting potential applications in Alzheimer's disease treatment .

Case Studies

Several case studies highlight the efficacy of thiazolo[3,2-a]pyrimidine derivatives in clinical and preclinical settings:

  • Case Study 1 : A derivative showed significant reduction in tumor size in xenograft models when administered at a dosage of 10 mg/kg body weight.
  • Case Study 2 : In vitro studies demonstrated that a specific compound led to a 50% reduction in bacterial load within 24 hours against resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous thiazolo[3,2-a]pyrimidine derivatives, emphasizing substituent effects and inferred properties:

Compound Name Core Structure Key Substituents Molecular Weight (Da) Key Properties Potential Applications
Target Compound: 3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one Thiazolo[3,2-a]pyrimidin-5-one Piperidinyl-oxoethyl linker; dimethylpyrimidinyl-oxymethyl group ~550 (estimated) High hydrophobicity; moderate solubility due to polar oxo group Kinase inhibition; antimicrobial agents
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Dichlorophenyl-pyrazole substituent; ester group at position 6 ~640 (estimated) Low solubility; strong UV absorption Photodynamic therapy; enzyme inhibition
6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one Thiazolo[4,5-d]pyrimidin-7-one Thioether linkage; p-tolyl group; thioxo group ~480 (estimated) Enhanced redox activity; metal-binding capability Antioxidant agents; chelation therapy
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine Pyrrolo fused ring; methoxyphenyl and phenyl substituents ~500 (estimated) Planar structure; strong fluorescence Fluorescent probes; DNA intercalation

Key Observations:

The piperidinyl-oxoethyl linker introduces conformational flexibility absent in the rigid pyrrolo-fused derivative , which may affect pharmacokinetics .

Hydrogen-Bonding Capacity :

  • The oxoethyl group in the target compound provides hydrogen-bonding sites, unlike the thioether-linked analog in , which prioritizes sulfur-mediated interactions .

Applications: Derivatives with ester groups (e.g., ) are often less metabolically stable than the target compound’s ether and amide linkages, suggesting superior in vivo performance for the latter .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.